molecular formula C13H15F3N2O3 B2520914 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 1912065-57-6

3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2520914
CAS No.: 1912065-57-6
M. Wt: 304.269
InChI Key: HFYGGJBVTZZNJT-UHFFFAOYSA-N
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Description

3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is a novel chemical entity designed for research applications, integrating a phenylurea core with a trifluoromethyl substituent. The phenylurea scaffold is a structure of high interest in agrochemical and pharmaceutical research . Substituted phenylureas are known to exhibit a range of biological activities, primarily functioning as inhibitors of critical biological processes. In particular, derivatives like diuron and linuron are well-characterized photosystem II inhibitors, acting by binding to the D1 protein to disrupt photosynthetic electron transfer . Furthermore, aryl-urea derivatives have demonstrated significant potential in anticancer research. Recent studies show that novel aryl-urea compounds incorporating a trifluoromethyl group exhibit potent cytotoxic activity against a panel of human cancer cell lines, including HCT116 and PACA2, sometimes outperforming reference drugs. Mechanistic studies suggest these compounds can downregulate key cancer-related genes such as BRCA1, BRCA2, and TP53 . The inclusion of the trifluoromethyl group is a strategic element in modern drug design. This group is a common and potent lipophilic moiety found in many approved drugs, such as the antidepressant fluoxetine and the antiemetic aprepitant. Its presence is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, often through multipolar interactions with carbonyl groups in the enzyme active site . The unique combination of the urea pharmacophore and the trifluoromethyl group makes this compound a valuable candidate for researchers investigating new inhibitors in areas like oncology and infectious diseases. It is offered to the scientific community to facilitate the exploration of new biological mechanisms and the development of new therapeutic agents.

Properties

IUPAC Name

1-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c14-13(15,16)9-1-3-10(4-2-9)18-11(19)17-7-12(20)5-6-21-8-12/h1-4,20H,5-8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYGGJBVTZZNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the hydroxyoxolan moiety, followed by its attachment to a phenyl ring bearing a trifluoromethyl group. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the urea linkage may produce primary amines.

Scientific Research Applications

3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The urea linkage may form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The target compound’s hydroxyoxolan group likely improves aqueous solubility compared to thiazole- or pyridine-containing analogs, which rely on aromatic systems for lipophilicity .
  • Synthetic Efficiency : Analogs like 11d–11k exhibit high yields (85–88%), suggesting robust synthetic routes for trifluoromethylphenyl-urea derivatives .

Biological Activity

3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a hydroxyoxolan moiety, and a urea linkage. This unique arrangement suggests potential utility in various biological applications, particularly in medicinal chemistry and pharmacology. The compound's interactions with biological systems warrant detailed exploration of its biological activities.

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : 535.49 g/mol
  • CAS Number : 1033769-28-6

The trifluoromethyl group is known to enhance lipophilicity and biological activity, while the hydroxyoxolan moiety may contribute to the compound's stability and interaction with biological targets.

The biological activity of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted for potential inhibitory effects on tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and survival.
  • Receptor Binding : The structural features of the compound suggest it may bind to various receptors, modulating their activity through competitive or non-competitive inhibition.
  • Cellular Uptake : The lipophilic nature imparted by the trifluoromethyl group may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Antiproliferative Effects

Research indicates that 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea exhibits significant antiproliferative effects against various cancer cell lines. For example, in Ba/F3 cells expressing TRK fusion proteins, the compound demonstrated IC50 values as low as 7 nM, indicating potent activity against these targets .

Case Studies

  • Study on TRK Inhibition : A study evaluating the effects of this compound on TRK fusion proteins showed that it effectively inhibited cell proliferation in a dose-dependent manner. The results highlighted its potential as a therapeutic agent for cancers driven by TRK fusions.
  • Diabetes Treatment Research : In research focusing on diabetes-related complications, compounds with similar structural features have been shown to modulate pathways involved in glucose metabolism and insulin sensitivity, suggesting that 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea could have similar applications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]ureaTrifluoromethyl group, hydroxyoxolan moietyPotent TRK inhibitor
1-[4-(trifluoromethyl)phenyl]ureaLacks hydroxyoxolan moietyReduced biological specificity
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaThiourea structureEffective organocatalyst but limited in biological applications

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